- Method for preparing side chain of carbapenem antibiotics, China, , ,

Cas no 96034-57-0 ((2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester)

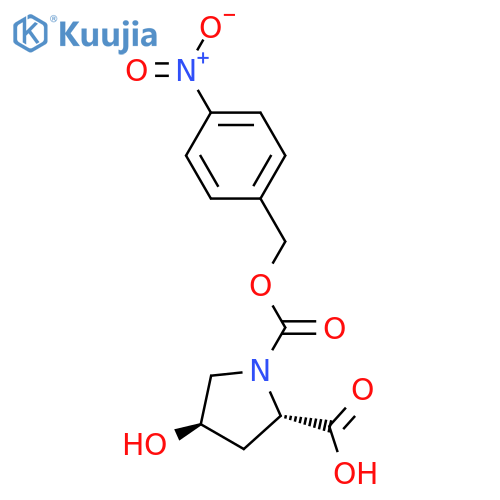

96034-57-0 structure

商品名:(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester

CAS番号:96034-57-0

MF:C13H14N2O7

メガワット:310.259463787079

MDL:MFCD16294320

CID:800009

PubChem ID:10566895

(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester 化学的及び物理的性質

名前と識別子

-

- 1,2-Pyrrolidinedicarboxylicacid, 4-hydroxy-, 1-[(4-nitrophenyl)methyl] ester, (2S,4R)-

- (2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester

- (2S,4R)-4-hydroxy-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid

- 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-[(4-nitrophenyl)methyl] ester, (2S-trans)- (ZCI)

- 1-[(4-Nitrophenyl)methyl] (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (ACI)

- (2S,4R)-1-(4-Nitrobenzyloxycarbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

- (2S,4R)-1-(p-Nitrobenzyloxycarbonyl)-4-hydroxyproline

- trans-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)-L-proline

- L

- N-p-nitrobenzyloxycarbonyl-L-hydroxyproline

- (2S-trans)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-[(4-Nitrophenyl)methyl] Ester; (2S,4R)-1-(p-Nitrobenzyloxycarbonyl)-4-hydroxyproline; trans-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)-L-proline;

- (2S,4R)-4-Hydroxy-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxylic acid

- trans-1-(p-nitrobenzyloxycarbonyl)-4-hydroxy-L-proline

- N-(p-nitrobenzyloxycarbonyl)-trans-4-hydroxy-l-proline

- (2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic acid 1-(4-Nitrobenzyl)ester

- MFCD16294320

- trans-1-p-nitrobenzyloxycarbonyl-4-hydroxy-L-proline

- BS-50279

- 1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-[(4-nitrophenyl)methyl]ester, (2S,4R)-

- JMJMJDNHVXYAOC-MNOVXSKESA-N

- SCHEMBL5391199

- trans-4-hydroxy-1-(4-nitro-benzyloxycarbonyl)-L-proline

- (4R)-4-Hydroxy-1-{[(4-nitrophenyl)methoxy]carbonyl}-L-proline

- DTXSID60441879

- AKOS025402689

- (2S,4R)-4-Hydroxy-1-(4-nitrobenzyloxycarbonyl)pyrrolidine-2-carboxylic acid

- 96034-57-0

- (2S,4R)-4-hydroxy-1-(4-nitrobenzyloxycarbonyl)proline

- (2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylicAcid1-(4-Nitrobenzyl)Ester

- (2S,4R)-1-((4-Nitrobenzyloxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid

- (2S-trans)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-[(4-Nitrophenyl)methyl] Ester

- (2S,4R)-4-HYDROXY-1-{[(4-NITROPHENYL)METHOXY]CARBONYL}PYRROLIDINE-2-CARBOXYLIC ACID

-

- MDL: MFCD16294320

- インチ: 1S/C13H14N2O7/c16-10-5-11(12(17)18)14(6-10)13(19)22-7-8-1-3-9(4-2-8)15(20)21/h1-4,10-11,16H,5-7H2,(H,17,18)/t10-,11+/m1/s1

- InChIKey: JMJMJDNHVXYAOC-MNOVXSKESA-N

- ほほえんだ: C(N1C[C@H](O)C[C@H]1C(=O)O)(=O)OCC1C=CC([N+](=O)[O-])=CC=1

計算された属性

- せいみつぶんしりょう: 310.08000

- どういたいしつりょう: 310.08010079g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 22

- 回転可能化学結合数: 6

- 複雑さ: 442

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 133Ų

じっけんとくせい

- 密度みつど: 1.557

- ゆうかいてん: 182-183 ºC

- ふってん: 578.308 °C at 760 mmHg

- フラッシュポイント: 303.55 °C

- PSA: 132.89000

- LogP: 1.21230

(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester セキュリティ情報

(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A699772-100g |

(2S,4R)-4-Hydroxy-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxylic acid |

96034-57-0 | 98% | 100g |

$234.0 | 2025-02-25 | |

| Chemenu | CM198780-5g |

(2S,4R)-4-hydroxy-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxylic acid |

96034-57-0 | 95% | 5g |

$*** | 2023-05-29 | |

| TRC | H953215-100g |

(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester |

96034-57-0 | 100g |

$ 431.00 | 2023-09-07 | ||

| TRC | H953215-100000mg |

(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester |

96034-57-0 | 100g |

$431.00 | 2023-05-18 | ||

| Chemenu | CM198780-1g |

(2S,4R)-4-hydroxy-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxylic acid |

96034-57-0 | 95% | 1g |

$*** | 2023-05-29 | |

| A2B Chem LLC | AI65215-100g |

(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester |

96034-57-0 | 95+% | 100g |

$188.00 | 2024-07-18 | |

| A2B Chem LLC | AI65215-5g |

(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester |

96034-57-0 | 95+% | 5g |

$17.00 | 2024-07-18 | |

| 1PlusChem | 1P00IK7Z-25g |

1,2-Pyrrolidinedicarboxylic acid, 4-hydroxy-, 1-[(4-nitrophenyl)methyl]ester, (2S,4R)- |

96034-57-0 | 95+% | 25g |

$67.00 | 2024-04-19 | |

| Key Organics Ltd | BS-50279-100g |

(2S,4R)-4-Hydroxy-1-(((4-nitrobenzyl)oxy)carbonyl)pyrrolidine-2-carboxylic acid |

96034-57-0 | >95% | 100g |

£306.00 | 2025-02-08 | |

| A2B Chem LLC | AI65215-25g |

(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester |

96034-57-0 | 95+% | 25g |

$54.00 | 2024-07-18 |

(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester 合成方法

ごうせいかいろ 1

はんのうじょうけん

1.1 Solvents: Water ; rt → 0 °C

1.2 Reagents: Potassium carbonate Solvents: Dichloromethane , Water ; 1.5 h, 0 °C; 2 h, 0 °C; 2 h, rt

1.2 Reagents: Potassium carbonate Solvents: Dichloromethane , Water ; 1.5 h, 0 °C; 2 h, 0 °C; 2 h, rt

リファレンス

ごうせいかいろ 2

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Toluene , Water ; 1 h, 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

リファレンス

- Practical Large-Scale Synthesis of the 2-Aminomethylpyrrolidin-4-ylthio-Containing Side Chain of the Novel Carbapenem Antibiotic Doripenem, Organic Process Research & Development, 2003, 7(5), 649-654

ごうせいかいろ 3

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; 1 h, rt

リファレンス

- Preparation of N-protected intermediate for synthesis of ertapenem, China, , ,

ごうせいかいろ 4

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; 15 min, rt; rt → 5 °C

1.2 Solvents: Dichloromethane ; 0 - 5 °C; 5 °C → 0 °C

1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2 - 3, -5 - 0 °C; 15 min, -5 - 0 °C

1.2 Solvents: Dichloromethane ; 0 - 5 °C; 5 °C → 0 °C

1.3 Reagents: Sulfuric acid Solvents: Water ; pH 2 - 3, -5 - 0 °C; 15 min, -5 - 0 °C

リファレンス

- Novel process for preparation of Doripenem, China, , ,

ごうせいかいろ 5

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; rt → 0 °C

1.2 15 min, 0 - 5 °C

1.3 Solvents: Dichloromethane ; 20 min, 0 - 5 °C; 3 h, 0 - 5 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C

1.5 Solvents: Methanol ; 0 - 5 °C

1.6 Reagents: Sulfuric acid ; 0 - 5 °C

1.2 15 min, 0 - 5 °C

1.3 Solvents: Dichloromethane ; 20 min, 0 - 5 °C; 3 h, 0 - 5 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C

1.5 Solvents: Methanol ; 0 - 5 °C

1.6 Reagents: Sulfuric acid ; 0 - 5 °C

リファレンス

- An improved process for the preparation of carbapenem intermediate, India, , ,

ごうせいかいろ 6

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 0.5 h, -5 °C; 3 h, -5 °C

リファレンス

- New synthesis method of sidechain of meropenem, Guangzhou Huagong, 2013, 41(22), 47-48

ごうせいかいろ 7

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; 0 - 5 °C

リファレンス

- Synthesis of (2S,4S)-4-(acetylthio)-2-[[[3-[(2-propenyloxy)carbonyl]phenyl]amino]carbonyl]-1-pyrrolidinecarboxylic acid (4-nitrophenyl)methyl ester, Zhongguo Yaowu Huaxue Zazhi, 2006, 16(2), 82-84

ごうせいかいろ 8

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Toluene , Water ; cooled; 1 h, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, pH 2, cooled

1.2 Reagents: Hydrochloric acid Solvents: Water ; 1 h, pH 2, cooled

リファレンス

- Method for preparation of Ertapenem sodium salt, China, , ,

ごうせいかいろ 9

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 0 - 5 °C; 1 h, 0 - 5 °C

リファレンス

- Method for synthesis of Meropenem, China, , ,

ごうせいかいろ 10

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; 0 - 5 °C

1.2 15 min, 0 - 5 °C

1.3 Solvents: Dichloromethane ; 30 min, 0 - 5 °C; 3 h, 0 - 5 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C

1.5 Solvents: Methanol ; 0 - 5 °C

1.6 Solvents: Dichloromethane ; 1.5 h, 0 - 5 °C

1.2 15 min, 0 - 5 °C

1.3 Solvents: Dichloromethane ; 30 min, 0 - 5 °C; 3 h, 0 - 5 °C

1.4 Reagents: Sodium hydroxide Solvents: Water ; 20 min, 0 - 5 °C

1.5 Solvents: Methanol ; 0 - 5 °C

1.6 Solvents: Dichloromethane ; 1.5 h, 0 - 5 °C

リファレンス

- An improved process for the preparation of meropenem, India, , ,

ごうせいかいろ 11

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water

1.2 -

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

1.2 -

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified

リファレンス

- Synthesis of carbapenem antibiotic ertapenem, Zhongguo Yaoke Daxue Xuebao, 2007, 38(4), 305-310

ごうせいかいろ 12

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 0 °C; 1 h, 0 °C

1.2 Reagents: Sulfuric acid Solvents: Water ; pH 2

1.2 Reagents: Sulfuric acid Solvents: Water ; pH 2

リファレンス

- Process for preparation of intermediate for Meropenem, China, , ,

ごうせいかいろ 13

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Dichloromethane , Water ; 2 h, 0 - 5 °C

リファレンス

- Two N-heterocyclic rings-containing carbapenem derivatives useful in the treatment of infection and their preparation, China, , ,

ごうせいかいろ 14

はんのうじょうけん

1.1 Catalysts: Pyridine Solvents: Dichloromethane ; < 30 °C

1.2 Solvents: Dichloromethane ; < 30 °C

1.3 20 - 23 °C

1.4 Reagents: Sodium hydroxide , Sodium chloride Solvents: Water ; pH 7 - 7.5, 0 - 5 °C; pH 2 - 3, 20 - 23 °C

1.5 Reagents: Dichloromethane , Sodium hydroxide , Sodium chloride Solvents: Water ; pH 4 - 5

1.6 Reagents: Sodium hydroxide Solvents: Water ; 15 °C

1.7 Reagents: Hydrochloric acid Solvents: Water ; pH 2.5 - 4.3

1.2 Solvents: Dichloromethane ; < 30 °C

1.3 20 - 23 °C

1.4 Reagents: Sodium hydroxide , Sodium chloride Solvents: Water ; pH 7 - 7.5, 0 - 5 °C; pH 2 - 3, 20 - 23 °C

1.5 Reagents: Dichloromethane , Sodium hydroxide , Sodium chloride Solvents: Water ; pH 4 - 5

1.6 Reagents: Sodium hydroxide Solvents: Water ; 15 °C

1.7 Reagents: Hydrochloric acid Solvents: Water ; pH 2.5 - 4.3

リファレンス

- Method and device for continuous production of meropenem side chain key intermediate O powder, China, , ,

ごうせいかいろ 15

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Toluene ; 1 h, 0 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2

リファレンス

- Process for preparation of (2S,4S)-1-(4-nitrobenzyloxycarbonyl)-2-[3-(allyloxycarbonyl)phenylaminocarbonyl]pyrrolidine-4-thiol, China, , ,

ごうせいかいろ 16

はんのうじょうけん

1.1 Reagents: Potassium carbonate Solvents: Ethyl acetate , Water ; 0 - 5 °C; 1 h, 2 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 - 10 °C; 0.5 h, 10 °C; 10 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 - 10 °C; 0.5 h, 10 °C; 10 °C

リファレンス

- A process for preparing intermediates of doripenem, China, , ,

ごうせいかいろ 17

はんのうじょうけん

1.1 Reagents: Sodium hydroxide Solvents: Water ; < 5 °C; 3 h, 0 - 5 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3

リファレンス

- Preparation of meropenem side chain optical isomer for detecting impurities in meropenem side chain products, China, , ,

(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester Raw materials

(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester Preparation Products

(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester 関連文献

-

Yutao Li,Jie Song RSC Adv., 2015,5, 40065-40069

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265

-

Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984

96034-57-0 ((2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester) 関連製品

- 1143623-19-1(4-(piperidin-4-yl)piperazin-2-one)

- 1799542-40-7(2,2-Dimethyl-3-(oxiran-2-yl)propanenitrile)

- 575465-90-6(5-{(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl}-N-phenyl-1,3,4-thiadiazol-2-amine)

- 910387-52-9(RARECHEM AN KA 1041)

- 120394-10-7(4-(Methylamino)quinazoline-2-thiol)

- 896312-63-3(6-{(4-methyl-4H-1,2,4-triazol-3-yl)sulfanylmethyl}-4-oxo-4H-pyran-3-yl 3,4,5-trimethoxybenzoate)

- 2228094-79-7(tert-butyl N-1-(3-methoxyazetidin-3-yl)propan-2-yl-N-methylcarbamate)

- 1234845-57-8(3-(4-HYDROXY-2,3-DIMETHYL-PHENYL)-PROPIONIC ACID ETHYL ESTER)

- 946314-77-8(2-4-(3-chlorobenzenesulfonyl)piperazin-1-yl-6-methyl-N-(4-methylphenyl)pyrimidin-4-amine)

- 1378729-97-5(1H-imidazol-2-yl(thiophen-2-yl)methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:96034-57-0)(2S,4R)-4-Hydroxy-1,2-pyrrolidinedicarboxylic Acid 1-(4-Nitrobenzyl) Ester

清らかである:99%

はかる:100g

価格 ($):211.0